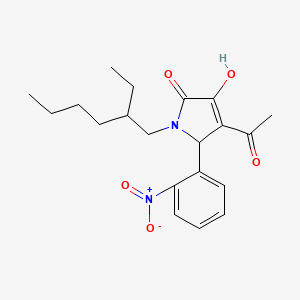![molecular formula C28H25NO7 B11048879 3-(1,3-benzodioxol-5-yl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B11048879.png)
3-(1,3-benzodioxol-5-yl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2H-13-BENZODIOXOL-5-YL)-3-(4-HYDROXY-2-OXO-2H-CHROMEN-3-YL)-N-[2-(4-METHOXYPHENYL)ETHYL]PROPANAMIDE is a complex organic compound that features multiple functional groups, including benzodioxole, hydroxy, oxo, chromen, and methoxyphenyl
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2H-13-BENZODIOXOL-5-YL)-3-(4-HYDROXY-2-OXO-2H-CHROMEN-3-YL)-N-[2-(4-METHOXYPHENYL)ETHYL]PROPANAMIDE typically involves multi-step organic reactions. The process may include:
Formation of Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of Chromen Derivative: This step involves the condensation of salicylaldehyde with appropriate ketones under acidic or basic conditions.
Coupling Reactions: The benzodioxole and chromen derivatives are coupled using reagents like Grignard reagents or organolithium compounds.
Amidation: The final step involves the formation of the amide bond by reacting the intermediate with 2-(4-methoxyphenyl)ethylamine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy and methoxy groups.
Reduction: Reduction reactions can occur at the oxo group, converting it to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can take place at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Biochemical Studies: The compound can be used to study enzyme interactions and metabolic pathways.
Medicine
Drug Development:
Industry
Material Science: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2H-13-BENZODIOXOL-5-YL)-3-(4-HYDROXY-2-OXO-2H-CHROMEN-3-YL)-N-[2-(4-METHOXYPHENYL)ETHYL]PROPANAMIDE would depend on its specific interactions with molecular targets. These could include:
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(2H-13-BENZODIOXOL-5-YL)-3-(4-HYDROXY-2-OXO-2H-CHROMEN-3-YL)-N-[2-(4-HYDROXYPHENYL)ETHYL]PROPANAMIDE
- 3-(2H-13-BENZODIOXOL-5-YL)-3-(4-HYDROXY-2-OXO-2H-CHROMEN-3-YL)-N-[2-(4-CHLOROPHENYL)ETHYL]PROPANAMIDE
Uniqueness
The uniqueness of 3-(2H-13-BENZODIOXOL-5-YL)-3-(4-HYDROXY-2-OXO-2H-CHROMEN-3-YL)-N-[2-(4-METHOXYPHENYL)ETHYL]PROPANAMIDE lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C28H25NO7 |
|---|---|
Molecular Weight |
487.5 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-3-(4-hydroxy-2-oxochromen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide |
InChI |
InChI=1S/C28H25NO7/c1-33-19-9-6-17(7-10-19)12-13-29-25(30)15-21(18-8-11-23-24(14-18)35-16-34-23)26-27(31)20-4-2-3-5-22(20)36-28(26)32/h2-11,14,21,31H,12-13,15-16H2,1H3,(H,29,30) |
InChI Key |
LFHSAXWUKHLPIM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CC(C2=CC3=C(C=C2)OCO3)C4=C(C5=CC=CC=C5OC4=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-[({[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B11048800.png)
![Ethyl 6-bromo-2-[(dimethylamino)methyl]-5-hydroxy-1-benzofuran-3-carboxylate](/img/structure/B11048801.png)
![3-(4-Fluorophenyl)-6-(4-methyl-1,2,3-thiadiazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11048802.png)
![2-Methoxy-4-(8-oxo-7,8,9,10,11,12-hexahydrobenzo[c]acridin-7-yl)phenyl propanoate](/img/structure/B11048804.png)
![Ethyl 4-{[(4-benzyl-1,4-diazepan-1-yl)carbonothioyl]amino}benzoate](/img/structure/B11048809.png)
![methyl 3-(4-cyanophenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate](/img/structure/B11048810.png)

![2-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenoxy]ethyl acetate](/img/structure/B11048829.png)
![4-Hydroxy-3-(2-thienylcarbonyl)-5H-spiro[furan-2,2'-indene]-1',3',5-trione](/img/structure/B11048837.png)
![N-ethyl-2-oxo-1-oxaspiro[4.4]nonane-4-carboxamide](/img/structure/B11048840.png)
![methyl 2-[({[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B11048843.png)
![4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11048853.png)
![2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(4-fluorophenyl)-2-phenylacetamide](/img/structure/B11048868.png)
![4,14,16-trimethyl-7-(4-methylphenyl)-10-propyl-1,4,6,10,12,14,16-heptazatetracyclo[9.7.0.03,8.013,18]octadeca-3(8),11,13(18)-triene-5,9,15,17-tetrone](/img/structure/B11048872.png)
